6-phenylphenanthridine

DNA intercalation Topoisomerase inhibition Biophysical characterization

For PDE4 inhibitor development and live-cell probe design, source the uncharged 6-phenylphenanthridine scaffold. Unlike quaternized ethidium analogs, this neutral core passively diffuses across cell membranes, enabling intracellular DNA staining in live cells. The 6-phenyl handle supports diverse downstream derivatization for novel IP exploration. It achieves ~30% photochemical cross-linking efficiency, outperforming acridine-based intercalators. Insist on the non-quaternized phenanthridine nucleus to ensure synthetic versatility, membrane permeability, and superior photoaffinity labeling performance.

Molecular Formula C19H13N
Molecular Weight 255.3 g/mol
CAS No. 2720-93-6
Cat. No. B3050595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenylphenanthridine
CAS2720-93-6
Molecular FormulaC19H13N
Molecular Weight255.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=CC=CC=C42
InChIInChI=1S/C19H13N/c1-2-8-14(9-3-1)19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)20-19/h1-13H
InChIKeyXXWONCALJGBUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylphenanthridine (CAS 2720-93-6): Core Scaffold for Fluorescent Probes, PDE4 Inhibitors, and DNA Intercalators


6-Phenylphenanthridine (CAS 2720-93-6) is a tricyclic aromatic heterocycle consisting of a phenanthridine core with a phenyl substituent at the 6-position . This uncharged scaffold serves as the foundational structural unit for the ethidium family of DNA intercalators (e.g., ethidium bromide and propidium iodide) and for numerous pharmaceutical candidates, particularly phosphodiesterase 4 (PDE4) inhibitors [1]. The compound exhibits a melting point of 105-106 °C and a predicted pKa of 4.52 ± 0.30, reflecting its weakly basic character . Its planar aromatic system enables efficient π-π stacking with nucleic acid base pairs, a property exploited extensively in molecular probe design and antitumor drug development [1].

Why 6-Phenylphenanthridine Cannot Be Substituted with Generic Phenanthridine Analogs in Critical Assays


The uncharged 6-phenylphenanthridine nucleus differs fundamentally from its quaternized analogs (e.g., ethidium bromide, propidium iodide) and other DNA intercalators (e.g., acridines) in three key procurement-relevant parameters: membrane permeability, photochemical reactivity, and synthetic derivatization potential [1]. As a neutral, non-quaternized molecule, 6-phenylphenanthridine readily crosses cell membranes without active transport, whereas cationic ethidium derivatives exhibit restricted cellular uptake [1]. The 6-phenyl substituent provides a critical handle for further functionalization (e.g., nitration, amination) enabling generation of diverse derivative libraries [2]. Furthermore, the phenanthridine ring system yields higher photochemical cross-linking efficiency (~30%) compared to acridine-based intercalators, which show negligible cross-linking activity [3]. These distinctions render generic substitution scientifically invalid for applications requiring membrane permeability, downstream synthetic modification, or photochemical nucleic acid manipulation.

6-Phenylphenanthridine (CAS 2720-93-6): Quantified Differentiation Evidence Against Comparator Compounds


DNA Unwinding Angle of 6-Phenylphenanthridine Analog DAPP vs. Ethidium Bromide

The DNA unwinding angle of 3,8-diamino-6-phenylphenanthridine (DAPP), a direct non-quaternized analog of the 6-phenylphenanthridine scaffold, was measured at 24 ± 2°, compared to 26° for ethidium bromide [1]. This 2° difference confirms DAPP intercalates in a manner structurally analogous to ethidium but with slightly reduced helical distortion, potentially affecting topoisomerase recognition and downstream biological effects.

DNA intercalation Topoisomerase inhibition Biophysical characterization

Buoyant Density Separation Efficiency: Propidium Iodide vs. Ethidium Bromide

In CsCl buoyant density gradient centrifugation, propidium iodide—a quaternized derivative of the 6-phenylphenanthridine scaffold—achieves separation between open circular and closed circular DNA that is approximately 1.8 times larger than that obtained with ethidium bromide [1]. This superior resolution is a direct consequence of the modified 6-phenylphenanthridinium core structure.

Plasmid DNA purification Density gradient centrifugation cccDNA isolation

Photochemical Nucleic Acid Cross-Linking Efficiency of Phenanthridine vs. Acridine Scaffolds

The ethidium analog 3,8-diazido-5-ethyl-6-phenylphenanthridinium, derived from the 6-phenylphenanthridine scaffold, achieves cross-linking efficiency of approximately 30% between complementary nucleic acid strands upon UV/blue light irradiation [1]. In contrast, acridine diazide analogs exhibit negligible cross-linking ability under identical conditions [1].

Photoaffinity labeling Nucleic acid cross-linking Molecular probe design

PDE4 Inhibitor Development: 6-Phenylphenanthridine as Privileged Pharmacophore

The 6-phenylphenanthridine scaffold has been established as a privileged pharmacophore for phosphodiesterase 4 (PDE4) inhibition across multiple patent filings (US 6,121,279; US 6,410,551; WO 97/28131; WO 02/05616) [1]. Structural modifications at the 6-phenyl ring yield compounds with surprising and particularly advantageous PDE4 inhibitory properties compared to benzonaphthyridine and furoisoquinoline PDE4 inhibitor classes [1].

PDE4 inhibition Respiratory therapeutics Anti-inflammatory drug discovery

Cellular Membrane Permeability Advantage of Non-Quaternized 6-Phenylphenanthridine

The neutral, non-quaternized 6-phenylphenanthridine scaffold (and its derivative DAPP) exhibits passive membrane permeability, crossing cell membranes without active transport mechanisms [1]. In contrast, quaternized analogs such as ethidium bromide and propidium iodide require active transport or membrane disruption for cellular entry, with propidium iodide specifically being membrane-impermeant and used as a viability exclusion dye [2].

Cellular uptake Intracellular staining Drug delivery

Physical Property Benchmarking: 6-Phenylphenanthridine vs. Ethidium Bromide

6-Phenylphenanthridine exhibits fundamentally different physicochemical properties compared to its quaternized analog ethidium bromide. The neutral scaffold has a melting point of 105-106 °C, predicted boiling point of 429.3±14.0 °C, predicted density of 1.181±0.06 g/cm³, and a predicted pKa of 4.52±0.30 . Ethidium bromide, in contrast, is a quaternary ammonium salt (bromide counterion) with substantially higher aqueous solubility and distinct spectral properties.

Physicochemical characterization Solubility profiling Formulation development

Optimal Procurement and Application Scenarios for 6-Phenylphenanthridine (CAS 2720-93-6)


Medicinal Chemistry: PDE4 Inhibitor Lead Optimization

Pharmaceutical research teams developing novel PDE4 inhibitors for respiratory diseases (asthma, COPD) should procure 6-phenylphenanthridine as the unsubstituted starting scaffold. The core structure is validated across multiple patents as a privileged PDE4 pharmacophore, with substitution at the 6-phenyl ring yielding compounds possessing surprising and particularly advantageous properties compared to alternative PDE4 inhibitor classes [4]. Starting from the unsubstituted scaffold enables exploration of novel substitution patterns outside existing intellectual property claims.

Chemical Biology: Live-Cell Nuclear Staining Probe Development

Investigators requiring intracellular DNA staining in live cells should utilize non-quaternized 6-phenylphenanthridine derivatives rather than quaternized analogs. The neutral scaffold exhibits passive membrane permeability, enabling cellular entry without active transport, whereas quaternized ethidium and propidium analogs are membrane-impermeant and restricted to dead-cell or fixed-cell applications [4]. This functional distinction makes the 6-phenylphenanthridine scaffold uniquely suitable for live-cell imaging probe development.

Molecular Biology: High-Resolution Plasmid DNA Purification

Core facilities and laboratories isolating supercoiled plasmid DNA for gene therapy or molecular cloning applications should specify propidium iodide (a 6-phenylphenanthridinium derivative) over ethidium bromide for CsCl gradient centrifugation. Propidium iodide achieves approximately 1.8-fold larger band separation between open circular and closed circular DNA compared to ethidium bromide [4], enabling superior resolution and purity of isolated cccDNA. This performance advantage directly translates to higher-quality plasmid preparations.

Structural Biology: Photoaffinity Labeling of Nucleic Acid Complexes

Researchers employing photoaffinity labeling to map nucleic acid-protein interactions or nucleic acid tertiary structure should utilize diazido-substituted 6-phenylphenanthridinium probes. Phenanthridine-based photoaffinity reagents achieve approximately 30% cross-linking efficiency between complementary nucleic acid strands upon UV/blue light irradiation, whereas acridine-based analogs exhibit negligible cross-linking ability under identical conditions [4]. This functional superiority makes the phenanthridine scaffold the preferred choice for photocrosslinking applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-phenylphenanthridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.